molecular formula C13H14BrN3S B5292062 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

Cat. No.: B5292062
M. Wt: 324.24 g/mol
InChI Key: IHJQCJNVJAQLIW-SXGWCWSVSA-N
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Description

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a bromophenyl group, and an ethylideneamino moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine typically involves the condensation of 4-bromoacetophenone with 4,5-dimethylthiazol-2-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or interacting with key residues. It can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a chloroacetamide group instead of the ethylideneamino moiety.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a benzenesulfonamide group.

Uniqueness

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3S/c1-8-10(3)18-13(15-8)17-16-9(2)11-4-6-12(14)7-5-11/h4-7H,1-3H3,(H,15,17)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJQCJNVJAQLIW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=C(C)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C(/C)\C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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